molecular formula C27H44O4 B1157960 Octadecyl caffeate CAS No. 69573-60-0

Octadecyl caffeate

Cat. No. B1157960
CAS RN: 69573-60-0
M. Wt: 432.6 g/mol
InChI Key:
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Description

Octadecyl caffeate is a chemical compound with the molecular formula C27H44O4 . It is also known as z-Octadecyl caffeate . This compound is an ester formed by the condensation of caffeic acid with octadecanol (a long-chain alcohol). Octadecyl caffeate can be isolated from the plant Merremia tuberosa .


Synthesis Analysis

The synthesis of octadecyl caffeate involves the reaction between caffeic acid and octadecanol. The esterification process results in the formation of this compound. Detailed synthetic methods and conditions may vary depending on the specific research or application .


Molecular Structure Analysis

  • InChI : InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19-

Physical And Chemical Properties Analysis

  • Complexity : 449

Scientific Research Applications

Antioxidant Activity

Octadecyl caffeate, like other caffeic acid esters, has been found to have antioxidant activity . This means it can help protect cells from damage by free radicals, which are unstable molecules that can cause oxidative stress and contribute to aging and diseases like cancer.

Food Industry

Due to its antioxidant properties, Octadecyl caffeate could potentially be used in the food industry . Antioxidants are often added to food products to prevent oxidation, a chemical reaction that can cause food to spoil.

Cosmetic Industry

Octadecyl caffeate could also have applications in the cosmetic industry . Many cosmetics contain antioxidants to help protect the skin from oxidative damage, which can lead to signs of aging like wrinkles and age spots.

Pharmaceutical Industry

The antioxidant properties of Octadecyl caffeate could make it useful in the pharmaceutical industry . Antioxidants are often used in medications to help protect the body’s cells from damage.

properties

IUPAC Name

octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVZEPLDLPYECM-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl caffeate

CAS RN

69573-60-0
Record name Octadecyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCTADECYL CAFFEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Octadecyl caffeate and where is it found naturally?

A1: Octadecyl caffeate is a naturally occurring caffeic acid ester found in various plant species. It has been isolated from the roots of Ipomoea batatas (sweet potato) [], Daphne genkwa [, ], and Gypsophila oldhamiana [], the stems of Daphne genkwa [], and the roots of Nepenthes thorelii (a type of pitcher plant) [].

Q2: What is the molecular formula and weight of Octadecyl caffeate?

A2: The molecular formula of Octadecyl caffeate is C27H42O4, and its molecular weight is 430.6 g/mol.

Q3: What are some of the reported biological activities of Octadecyl caffeate?

A3: Research suggests Octadecyl caffeate may play a role in plant defense mechanisms. For example, in sweet potato, higher concentrations of Octadecyl caffeate on the root surface correlated with resistance to weevils Cylas puncticollis and Cylas brunneus []. In vitro studies showed that application of synthesized Octadecyl caffeate to susceptible sweet potato varieties reduced weevil feeding and oviposition [].

Q4: Has the anti-malarial activity of Octadecyl caffeate been investigated?

A4: While Octadecyl caffeate itself has not been directly tested for anti-malarial activity, it was isolated alongside other compounds from Nepenthes thorelii roots that displayed in vitro anti-malarial potential []. Further research is needed to determine if Octadecyl caffeate contributes to this activity.

Q5: Are there any studies on the anti-inflammatory activity of Octadecyl caffeate?

A5: While not directly studied, Octadecyl caffeate was found in fractions of Daphne genkwa stem extracts that showed anti-inflammatory activity in a mice ear swelling model []. This suggests it might contribute to the overall anti-inflammatory effect, but further research is needed to confirm its specific role.

Q6: What analytical techniques are commonly used to identify and quantify Octadecyl caffeate?

A6: Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify and quantify Octadecyl caffeate in plant extracts []. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural characterization [, , , , ].

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